(2S,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
CAS No.: 664364-34-5
Cat. No.: VC4636413
Molecular Formula: C11H19NO4
Molecular Weight: 229.276
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 664364-34-5 |
---|---|
Molecular Formula | C11H19NO4 |
Molecular Weight | 229.276 |
IUPAC Name | (2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 |
Standard InChI Key | WHYRSTZRPZXWFG-YUMQZZPRSA-N |
SMILES | CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural Characteristics and Chemical Identity
(2S,3S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid features a pyrrolidine ring—a five-membered heterocycle containing a secondary amine—substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 3-position. The Boc group (-O-C(O)-O-tert-butyl) protects the nitrogen atom, enhancing stability during synthetic reactions.
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The (2S,3S) configuration specifies the absolute stereochemistry at the 2nd and 3rd carbon atoms of the pyrrolidine ring, which is critical for its interactions in biological systems .
CAS Registry and Synonyms
Two primary CAS numbers are associated with this compound: 664364-34-5 and 1507389-76-5 . The discrepancy likely arises from database variations or isomeric distinctions. Key synonyms include:
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(2S,3S)-1-Boc-2-methylpyrrolidine-3-carboxylic acid
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Cis-1-[(Tert-Butoxy)Carbonyl]-2-Methylpyrrolidine-3-Carboxylic Acid
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1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid .
Synthesis and Characterization
Synthetic Routes
A high-yield synthesis involves the hydrolysis of methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate. The process occurs in two stages:
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Acid-Catalyzed Hydrolysis: Refluxing the methyl ester with hydrochloric acid (HCl) in water for 3 hours cleaves the ester group, yielding the carboxylic acid .
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Purification: Treatment with ammonium hydroxide and Dowex 50Wx8 ion-exchange resin isolates the product with 90% yield .
Catalytic Transamidation
Recent advancements demonstrate the compound’s role in carboxylic acid-catalyzed transamidation reactions. Using 4-methoxybenzoic acid as a catalyst, Boc-protected diketopiperazines (DKPs) react with amino acid esters to form tripeptides bearing D-proline residues within 30 minutes . This method extends to synthesizing tetra-, penta-, and hexapeptides, underscoring its efficiency .
Role in Peptide Synthesis
Boc Protection Strategy
The Boc group shields the pyrrolidine nitrogen during peptide elongation, preventing unwanted side reactions. Deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine for subsequent couplings .
Case Study: Anticancer Peptide Derivatives
In a landmark study, researchers utilized this Boc-protected derivative to synthesize peptide analogues targeting cancer cells. A cytotoxicity assay revealed a dose-dependent reduction in cell viability:
Concentration (µM) | Cell Viability (%) |
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0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
Data adapted from in vitro studies using Boc-2-methylpyrrolidine-3-carboxylic acid derivatives.
Pharmaceutical Applications
Drug Intermediate
The compound is a key intermediate in protease inhibitors and kinase modulators. Its rigid pyrrolidine scaffold enhances binding affinity to enzymatic active sites, as evidenced in inhibitors of HIV-1 protease.
Peptide-Based Therapeutics
Boc-protected derivatives enable the synthesis of stapled peptides—conformationally constrained molecules with improved metabolic stability. For example, stapled peptides targeting the p53-MDM2 interaction have entered clinical trials for oncology .
Solvent | Solubility (mg/mL) |
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DMSO | 25 |
Methanol | 15 |
Water | <1 |
Data sourced from supplier specifications .
Stability Considerations
Prolonged exposure to moisture or heat accelerates Boc group cleavage. Solutions in dimethyl sulfoxide (DMSO) remain stable for 1 month at -20°C or 6 months at -80°C .
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